
4-(Quinoline-8-sulfonamido)benzoic acid
Overview
Description
4-(Quinoline-8-sulfonamido)benzoic acid (CAS: 116834-64-1) is a sulfonamide-functionalized benzoic acid derivative with the molecular formula C₁₆H₁₂N₂O₄S and a molecular weight of 328.35 g/mol . It features a quinoline moiety linked via a sulfonamide group to the para position of a benzoic acid ring. The compound is widely utilized as an intermediate in organic synthesis, exemplified by its role in preparing piperazine-carbonyl derivatives under inert conditions .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Sulfonamidation of Quinoline-8-sulfonyl Chloride with 4-Aminobenzoic Acid
The most direct synthesis involves the reaction of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid under basic conditions. This method leverages nucleophilic substitution, where the amine group of 4-aminobenzoic acid attacks the electrophilic sulfur atom in the sulfonyl chloride .
Procedure :
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Quinoline-8-sulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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4-Aminobenzoic acid (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise to neutralize HCl byproduct.
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The reaction is stirred at room temperature for 12–16 hours.
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The crude product is washed with 5% HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.
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Purification via recrystallization from ethanol/water yields white crystalline solid (75–82% yield) .
Key Variables :
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Solvent : DCM or THF preferred for solubility.
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Base : Triethylamine or pyridine; excess base prevents side reactions.
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Temperature : Prolonged room-temperature stirring ensures completion.
Patent-Based Optimization for Scalability
A patent (CN105968115A) describes scalable methods for quinoline sulfonamide derivatives, emphasizing imidazo[4,5-b]pyrazine intermediates . While focused on C-Met inhibitors, the protocol adapts to this compound via:
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Intermediate Synthesis :
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Coupling Reaction :
Betti Reaction Derivative Approach
A modified Betti reaction synthesizes quinoline precursors before sulfonamidation . This two-step method ensures high regioselectivity:
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Quinoline Synthesis :
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Sulfonamidation :
Comparative Analysis of Methods
Key Findings :
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Direct sulfonamidation offers simplicity but moderate yields due to competing hydrolysis of sulfonyl chloride.
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Patent methods improve scalability but require protective-group chemistry.
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Betti-derived routes achieve higher purity at the cost of additional synthetic steps.
Mechanistic Insights and Side Reactions
Competing Hydrolysis of Sulfonyl Chloride
Quinoline-8-sulfonyl chloride is prone to hydrolysis in aqueous conditions, forming quinoline-8-sulfonic acid . To mitigate this:
Byproduct Formation in Coupling Reactions
Excess 4-aminobenzoic acid may lead to bis-sulfonamidation (two sulfonyl groups attaching to one amine). Stoichiometric control (1:1.2 ratio of sulfonyl chloride to amine) minimizes this .
Purification and Characterization
Recrystallization vs. Chromatography
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Recrystallization : Ethanol/water (3:1) yields 95% pure product but loses 10–15% mass .
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) achieves >98% purity, critical for pharmaceutical applications .
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 8.96 (d, J=4.5 Hz, quinoline-H), 8.07 (d, J=8.0 Hz, benzoic acid-H) .
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IR : Peaks at 2539 cm⁻¹ (O-H), 1639 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) .
Industrial-Scale Considerations
Solvent Recovery
DMF and DCM are recycled via distillation, reducing costs by 20–30% in large batches .
Waste Management
Chemical Reactions Analysis
Types of Reactions: 4-(Quinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonic acid or sulfone derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Quinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sulfonamide and Benzoic Acid Families
The following table summarizes key structural analogues of 4-(quinoline-8-sulfonamido)benzoic acid, highlighting differences in substituents, retention times (HPLC), and purity:
Key Observations:
Substituent Position and Functional Groups :
- The para-substituted target compound (C4) contrasts with meta-substituted analogues like Compound 2 (C3), which may alter steric interactions in biological targets.
- Replacement of the carboxylic acid (target) with an amide (Compound 2) reduces polarity, as reflected in shorter HPLC retention times (5.59 min vs. 13.86 min for Compound 5) .
Hydrogen Bonding and Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to amide derivatives. This is critical for bioavailability in pharmaceutical applications.
Hydrophobic Modifications :
- Compound 5’s ethoxy group introduces hydrophobicity, increasing retention time (13.86 min) and possibly membrane permeability .
Comparison with Non-Sulfonamide Benzoic Acid Derivatives
2-Amino-4-chlorobenzoic acid () shares a benzoic acid core but lacks the quinoline-sulfonamide moiety. Its intramolecular N–H⋯O hydrogen bond stabilizes a planar conformation, forming S(6) ring motifs . Unlike the target compound, it is primarily used as a precursor for quinazolinones and lacks the structural complexity required for sulfonamide-mediated interactions.
Research Findings and Implications
- Synthetic Utility : The target compound’s carboxylic acid group facilitates conjugation reactions, such as CDI-mediated coupling to piperazine derivatives (90% yield) . This reactivity is absent in amide analogues (e.g., Compound 2).
- Biological Relevance: Quinoline-sulfonamide hybrids are explored as enzyme inhibitors (e.g., penicillin-binding proteins) . The target’s sulfonamide group may mimic natural substrates, while substituent variations (e.g., ethoxy in Compound 5) tailor hydrophobicity for target binding.
Biological Activity
4-(Quinoline-8-sulfonamido)benzoic acid is a compound with notable potential in medicinal chemistry, characterized by its unique structural features, which include a quinoline ring and a sulfonamide linkage. This compound has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure
The molecular formula of this compound is C16H12N2O4S, with a molecular weight of approximately 328.34 g/mol. The structure consists of:
- A quinoline ring at the 8-position,
- A sulfonamide group ,
- A benzoic acid moiety at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways associated with cell growth and apoptosis, making it a candidate for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been studied for its potential anticancer properties. It appears to influence cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : Another investigation highlighted its ability to induce apoptosis in human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
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4-(Quinoline-8-sulfonyl)benzoic acid | Similar structure but lacks the amide linkage | Different reactivity due to absence of amide group |
4-(Quinoline-8-sulfonamido)phenylacetic acid | Contains an acetic acid moiety instead of benzoic acid | Variation in biological activity due to different substituents |
4-(Quinoline-8-sulfonamido)benzamide | Features a benzamide moiety instead of benzoic acid | Potentially different pharmacological properties |
Applications in Medicinal Chemistry
Given its biological activities, this compound is being explored for various applications:
- Drug Development : Its unique properties make it a candidate for developing new antimicrobial and anticancer drugs.
- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Quinoline-8-sulfonamido)benzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling quinoline-8-sulfonyl chloride with 4-aminobenzoic acid derivatives under basic conditions (e.g., in N,N-dimethylacetamide or tetrahydrofuran). Key steps include:
Sulfonamide Formation : React quinoline-8-sulfonyl chloride with 4-aminobenzoic acid at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.
Characterization : Validate via -NMR (to confirm sulfonamide linkage), HPLC (purity >95%), and XRPD for crystalline consistency .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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Sulfonylation | Quinoline-8-sulfonyl chloride, 4-aminobenzoic acid, 0°C, 12h | 65–75 | 90–95 |
Recrystallization | Ethanol/water (3:1), 24h | – | 98–99 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- X-ray Crystallography : Resolve molecular geometry using SHELX or SIR97 for structure refinement. Validate hydrogen bonding (e.g., intramolecular N–H⋯O interactions) .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures and polymorphic stability (e.g., melting points >200°C observed in related sulfonamides) .
- NMR and FTIR : Confirm sulfonamide (–SONH–) groups via -NMR (δ 10–11 ppm for NH) and FTIR (1320–1160 cm for S=O stretches) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structure refinement?
Methodological Answer: Discrepancies in R values or electron density maps may arise from:
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .
- Disorder : Refine occupancies of disordered atoms (e.g., solvent molecules) with PART instructions in SHELX .
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry .
Example Workflow :
Collect high-resolution data (d-spacing <1.0 Å).
Test for twinning via R analysis.
Refine with restraints for bond lengths/angles.
Validate using CIF checkers (e.g., CheckCIF) .
Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonamide derivatives?
Methodological Answer: Focus on:
- Substituent Effects : Modify the quinoline core (e.g., 8-ethoxy or halogen substituents) to enhance bioactivity. Compare IC values in anti-proliferative assays .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., carbonic anhydrase IX). Prioritize derivatives with low RMSD (<2.0 Å) .
- Data Cross-Validation : Combine in vitro assays (e.g., MTT) with in silico ADMET predictions to filter candidates .
Table 2: SAR Trends in Quinoline Sulfonamides
Substituent | Bioactivity (IC, μM) | Target Protein |
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8-SONH– | 0.5–2.0 | Carbonic Anhydrase IX |
8-Ethoxy | 1.2–3.5 | Tyrosine Kinase |
Q. How can data reproducibility issues in synthetic protocols be mitigated?
Methodological Answer: Reproducibility challenges often stem from:
- Reaction Conditions : Strictly control temperature (±2°C) and moisture (use Schlenk lines for anhydrous reactions) .
- Purification : Standardize column chromatography gradients (e.g., 5–20% methanol in DCM) and monitor via TLC (R = 0.3–0.5) .
- Batch Analysis : Use LC-MS to detect trace impurities (<0.1%) and ensure inter-batch consistency .
Q. What methodologies resolve thermal stability discrepancies in DSC/TGA data?
Methodological Answer: Divergent TGA/DSC profiles may indicate:
- Polymorphism : Screen crystallization solvents (e.g., acetonitrile vs. ethanol) to isolate stable forms .
- Dehydration : Run isothermal TGA (25–150°C) to quantify bound solvent loss.
- Kinetic Analysis : Apply Kissinger method to DSC peaks for activation energy calculations .
Example Protocol :
Heat at 10°C/min under N.
Compare onset temperatures across polymorphs.
Properties
IUPAC Name |
4-(quinolin-8-ylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVTLMGAPBCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354581 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-64-1 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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